molecular formula C12H14O2 B6588680 3-(4-cyclopropylphenyl)propanoic acid CAS No. 1503482-02-7

3-(4-cyclopropylphenyl)propanoic acid

Numéro de catalogue B6588680
Numéro CAS: 1503482-02-7
Poids moléculaire: 190.2
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(4-cyclopropylphenyl)propanoic acid, also known as 4-cyclopropylphenylacetic acid (CPPA), is an organic compound belonging to the class of carboxylic acids. It is a cyclic compound containing a phenyl group and a cyclopropyl group. CPPA is a white crystalline solid with a melting point of 143-145 °C and a boiling point of 200-201 °C. It is insoluble in water but soluble in organic solvents. CPPA is used as a reagent in organic synthesis and plays an important role in the synthesis of various compounds.

Applications De Recherche Scientifique

CPPA is used in various scientific research applications, such as the synthesis of various compounds, the study of enzyme-catalyzed reactions, and the study of drug metabolism. It has also been used in the synthesis of pharmaceuticals and in the study of biological systems.

Mécanisme D'action

CPPA acts as an inhibitor of enzymes involved in the metabolism of drugs. It has been found to inhibit the cytochrome P450 enzyme system, which is involved in the metabolism of many drugs. CPPA also acts as an agonist of the G-protein-coupled receptor (GPCR) family of proteins, which are involved in cell signaling pathways.
Biochemical and Physiological Effects
CPPA has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the cytochrome P450 enzyme system, which is involved in the metabolism of many drugs. CPPA also acts as an agonist of the G-protein-coupled receptor (GPCR) family of proteins, which are involved in cell signaling pathways. In addition, CPPA has been found to have an analgesic effect, as well as an anti-inflammatory effect.

Avantages Et Limitations Des Expériences En Laboratoire

CPPA has several advantages when used in laboratory experiments. It is a relatively inexpensive compound and is readily available. In addition, it is relatively non-toxic and has a low volatility. However, CPPA does have some limitations. It is insoluble in water, and its solubility in organic solvents is low. In addition, it is not very stable and can decompose when exposed to high temperatures or light.

Orientations Futures

There are several potential future directions for research involving CPPA. These include further study of its mechanism of action, its potential therapeutic applications, and its potential toxicity. In addition, further research could be conducted to explore its potential as an inhibitor of enzymes involved in drug metabolism, and its potential as an agonist of GPCR family of proteins. Finally, further research could be conducted to explore the potential of CPPA as an analgesic and anti-inflammatory agent.

Méthodes De Synthèse

CPPA can be synthesized by a variety of methods. One of the most common methods is the reaction of cyclopropylbenzene with propionic anhydride, followed by hydrolysis of the resulting cyclopropylpropionic anhydride. Another method involves the reaction of cyclopropylbenzene with ethyl propionate, followed by hydrolysis of the resulting cyclopropylpropionate. Both methods yield CPPA as the main product.

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-cyclopropylphenyl)propanoic acid involves the reaction of cyclopropylbenzene with ethylmagnesium bromide followed by carboxylation of the resulting intermediate.", "Starting Materials": [ "Cyclopropylbenzene", "Ethylmagnesium bromide", "Carbon dioxide", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Preparation of ethylmagnesium bromide by reacting magnesium turnings with ethyl bromide in diethyl ether solvent.", "Step 2: Addition of ethylmagnesium bromide to cyclopropylbenzene to form the Grignard reagent intermediate.", "Step 3: Carboxylation of the Grignard reagent intermediate by bubbling carbon dioxide gas through the reaction mixture.", "Step 4: Acidification of the reaction mixture with hydrochloric acid to protonate the carboxylic acid product.", "Step 5: Extraction of the carboxylic acid product with diethyl ether.", "Step 6: Neutralization of the aqueous layer with sodium hydroxide to form sodium chloride and water.", "Step 7: Separation of the organic layer containing the carboxylic acid product.", "Step 8: Purification of the carboxylic acid product by recrystallization or column chromatography." ] }

Numéro CAS

1503482-02-7

Formule moléculaire

C12H14O2

Poids moléculaire

190.2

Pureté

95

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.